2,4-diethyl 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dicarboxylate
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Overview
Description
2,4-diethyl 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dicarboxylate is a heterocyclic compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
The synthesis of 2,4-diethyl 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dicarboxylate typically involves a multi-step process. One common method starts with the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2,4-diethyl 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl groups, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The ester groups in the compound can be hydrolyzed to carboxylic acids using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-diethyl 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: :
Properties
IUPAC Name |
diethyl 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-18-12(16)10-8-6-5-7-9(8)14-11(15-10)13(17)19-4-2/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRIFFLDHNKBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1CCC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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